
3-(4-Chlorophenyl)propyl methanesulfonate
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Overview
Description
Chemical Structure and Synthesis 3-(4-Chlorophenyl)propyl methanesulfonate (CAS: 61440-60-6; molecular formula: C₁₀H₁₃ClO₃S; molecular weight: 248.73 g/mol) is a methanesulfonate ester featuring a 4-chlorophenyl group attached to a propyl chain. Its synthesis involves reacting 3-(4-chlorophenyl)propanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to control exothermicity . Industrial production scales this process with optimized yields (>75%) and purity .
Mechanism of Action
The compound acts as an alkylating agent, where the methanesulfonate group (a superior leaving group) enables nucleophilic substitution (Sₙ2) reactions. This reactivity allows it to modify nucleophilic sites in biomolecules, such as DNA or enzymes, contributing to its biological effects .
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)propyl methanesulfonate typically involves the reaction of 3-(4-chlorophenyl)propanol with methanesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry
3-(4-Chlorophenyl)propyl methanesulfonate serves as a versatile building block in the synthesis of various bioactive compounds. Its role as an alkylating agent allows it to interact with nucleophiles, facilitating the formation of new chemical entities with potential therapeutic effects.
Case Study: Synthesis of Histamine H3 Receptor Antagonists
Recent research has shown that derivatives of this compound can be synthesized to create potent histamine H3 receptor antagonists. These compounds exhibit significant antiproliferative activity against cancer cell lines, such as HeLa cells, with IC50 values in the low micromolar range, indicating their potential as anticancer agents .
Material Science
The compound's ability to form specific interactions with other molecules makes it suitable for the development of functional materials. Its unique chlorophenyl group enhances reactivity compared to simpler methanesulfonate esters, allowing for innovative applications in polymer chemistry and nanotechnology.
Chemical Synthesis
In synthetic organic chemistry, this compound is utilized as a reagent for the synthesis of various pharmaceuticals. One notable application is in the preparation of pitolisant, a medication used for treating excessive daytime sleepiness associated with narcolepsy . The synthesis involves a straightforward reaction pathway that enhances yield and operational safety.
Table 1: Comparison of Synthesis Methods for Pitolisant
Method | Reaction Conditions | Yield | Advantages |
---|---|---|---|
Traditional Method | High temperatures (80-110°C) | Moderate | Complex process |
Improved Method | Room temperature (20-25°C) | High | Simpler, safer |
Pharmaceutical Applications
Due to its structural properties, this compound is involved in developing drugs targeting various conditions, including cognitive deficits in psychiatric disorders and narcolepsy . Its incorporation into pharmaceutical formulations enhances drug efficacy and bioavailability.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)propyl methanesulfonate involves its role as an alkylating agent. The methanesulfonate ester undergoes fission of the alkyl-oxygen bond, allowing the alkyl group to react with nucleophiles within the intracellular milieu . This reaction can lead to the modification of nucleophilic sites in biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Key Research Findings
- Cytotoxicity : Chlorophenyl derivatives reduce MCF-7 cell viability by 60% at 10 μM .
- Antimicrobial Efficacy : Chlorophenyl methanesulfonates show MIC values of 2 μg/mL against MRSA .
- Reactivity Rates: Quinolinyl analogs exhibit 2.5× faster Sₙ2 kinetics than chlorophenyl compounds in DMSO/water mixtures .
Biological Activity
3-(4-Chlorophenyl)propyl methanesulfonate (CAS No. 61440-60-6) is a chemical compound that has garnered attention in medicinal chemistry and material science due to its versatile applications and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H13ClO3S
- Molecular Weight : 250.73 g/mol
- Structure : The compound features a chlorophenyl group attached to a propyl chain with a methanesulfonate functional group, which is known for its reactivity as an alkylating agent.
This compound primarily acts as an alkylating agent . The methanesulfonate ester undergoes fission, allowing the alkyl group to react with nucleophiles within cells. This interaction can lead to modifications in cellular proteins and nucleic acids, influencing various biological pathways .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for synthesizing various organic molecules with potential biological activities. Notably, it has been involved in the synthesis of compounds that exhibit antifungal and antitubercular properties .
Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against several pathogenic fungi. For example, certain synthesized pyrazole derivatives showed promising results against strains of fungi and Mycobacterium tuberculosis, indicating the potential of this compound in developing new antifungal agents .
Cancer Research
The compound's mechanism of action suggests potential applications in cancer therapy due to its ability to influence cell signaling pathways associated with proliferation and survival. Specifically, it may modulate the activity of protein kinase B (PKB), which is implicated in tumorigenesis . Alterations in PKB signaling can affect apoptosis and cell growth, making this compound a candidate for further investigation in oncology.
Case Studies
Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Antifungal Efficacy : A study reported that certain derivatives exhibited strong antifungal activity against four pathogenic strains, suggesting their potential as therapeutic agents .
- Antitubercular Activity : Some compounds derived from this methanesulfonate demonstrated noteworthy activity against Mycobacterium tuberculosis H37Rv, highlighting their relevance in treating tuberculosis .
- PKB Modulation : Investigations into the influence of this compound on PKB signaling pathways revealed its potential role in cancer cell proliferation and survival mechanisms .
Data Table: Biological Activities of Derivatives
Q & A
Q. Basic: What synthetic methods are used to prepare 3-(4-chlorophenyl)propyl methanesulfonate, and how can reaction conditions be optimized?
Answer:
The synthesis involves reacting 3-(4-chlorophenyl)propanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Temperature control (0–5°C) is critical to manage exothermicity and minimize side reactions . Optimization strategies include:
- Purification: Use column chromatography or recrystallization to isolate high-purity product.
- Yield improvement: Adjust stoichiometry (e.g., 1.1–1.2 equivalents of methanesulfonyl chloride) and ensure slow reagent addition to control reactivity. Industrial-scale protocols may employ continuous flow systems for better heat dissipation .
Q. Basic: How does the methanesulfonate group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The methanesulfonate (mesyl) group is a superior leaving group due to its strong electron-withdrawing nature, stabilizing the transition state in both SN1 and SN2 mechanisms. This makes the compound highly reactive toward nucleophiles (e.g., amines, thiols). Key factors:
- SN2 preference: The primary alkyl chain favors bimolecular substitution, but steric hindrance from the chlorophenyl group may slow kinetics.
- Solvent effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates .
Q. Advanced: How can researchers resolve contradictory data on hydrolysis rates of this compound under acidic vs. basic conditions?
Answer:
Hydrolysis discrepancies arise from pH-dependent mechanisms:
- Acidic conditions: Protonation of the leaving group accelerates cleavage via SN1, forming 3-(4-chlorophenyl)propanol and methanesulfonic acid.
- Basic conditions: OH<sup>−</sup> acts as a nucleophile, favoring SN2. Confounding variables include ionic strength and temperature. To reconcile
Q. Advanced: What role does this compound play in synthesizing Tiprolisant, and how are intermediates characterized?
Answer:
The compound serves as an alkylating agent to introduce the 3-(4-chlorophenyl)propyl moiety into Tiprolisant’s piperidine framework. Key steps:
- Alkylation: React with piperidine derivatives under anhydrous conditions.
- Characterization: Use LC-MS to confirm intermediate structures and <sup>1</sup>H/<sup>13</sup>C NMR to verify regioselectivity. Patent data suggest the monohydrochloride salt form is critical for bioactivity .
Q. Advanced: How does the chlorophenyl group enhance material science applications compared to simpler methanesulfonates?
Answer:
The chlorophenyl group provides:
- Polar interactions: The Cl atom engages in halogen bonding, improving crystallinity in polymer matrices.
- π-π stacking: Enhances thermal stability in supramolecular assemblies. Comparative studies with methyl or ethyl analogs show higher glass transition temperatures (Tg) in chlorophenyl-containing materials .
Q. Basic: What safety protocols are recommended for handling this compound in lab settings?
Answer:
- PPE: Use nitrile gloves, goggles, and fume hoods due to its alkylating potential and irritancy.
- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis.
- Waste disposal: Neutralize with dilute NaOH before incineration to avoid releasing methanesulfonic acid .
Q. Advanced: What analytical methods are used to detect trace impurities in this compound batches?
Answer:
- HPLC-DAD/ELSD: Quantify residual 3-(4-chlorophenyl)propanol or methanesulfonyl chloride with a C18 column (acetonitrile/water gradient).
- GC-MS: Identify volatile byproducts (e.g., triethylamine hydrochloride).
- Limits: Pharmacopeial standards require <0.1% impurities for pharmaceutical intermediates .
Q. Advanced: How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?
Answer:
- DFT calculations: Compare activation energies for SN1 (carbocation stability) vs. SN2 (transition state sterics).
- MD simulations: Solvent effects (e.g., DMSO vs. THF) on nucleophile accessibility. Studies show the chlorophenyl group slightly destabilizes the carbocation, favoring SN2 in polar solvents .
Q. Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal stability: Decomposes above 80°C via elimination pathways.
- Photostability: Protect from UV light to prevent radical-mediated degradation.
- Humidity: Hydrolysis accelerates above 60% RH; use desiccants for long-term storage .
Q. Advanced: How do steric and electronic effects of the chlorophenyl group influence its biological alkylation activity?
Answer:
- Steric effects: The bulky chlorophenyl group reduces DNA alkylation efficiency compared to smaller methanesulfonates (e.g., methyl methanesulfonate).
- Electronic effects: The electron-withdrawing Cl enhances electrophilicity, increasing reactivity toward soft nucleophiles (e.g., glutathione). In vitro assays show lower IC50 in cancer cell lines compared to non-chlorinated analogs .
Properties
IUPAC Name |
3-(4-chlorophenyl)propyl methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-15(12,13)14-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPANKSZVBOAPFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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